Methyl 1-methylpiperidine-2-carboxylate
Overview
Description
Methyl 1-methylpiperidine-2-carboxylate is an organic compound with the molecular formula C8H15NO2. It belongs to the class of piperidine derivatives, which are known for their diverse applications in pharmaceuticals and organic synthesis. This compound is characterized by a piperidine ring substituted with a methyl group and a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methylpiperidine-2-carboxylate typically involves the esterification of 1-methylpiperidine-2-carboxylic acid. One common method is the reaction of 1-methylpiperidine-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methylpiperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 1-methylpiperidine-2-carboxylic acid.
Reduction: Formation of 1-methylpiperidine-2-methanol.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-methylpiperidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a building block for drug development, particularly in the design of piperidine-based therapeutics.
Industry: It is utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 1-methylpiperidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring structure allows for versatile interactions with various molecular targets, contributing to its pharmacological potential.
Comparison with Similar Compounds
Similar Compounds
1-Methylpiperidine-2-carboxylic acid: The parent acid form of the ester.
N-Methylpipecolic acid: A related compound with similar structural features.
Piperidine derivatives: A broad class of compounds with diverse functional groups attached to the piperidine ring.
Uniqueness
Methyl 1-methylpiperidine-2-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential biological activity. Its methyl substitution on the piperidine ring also differentiates it from other piperidine derivatives, influencing its physical and chemical properties.
Biological Activity
Methyl 1-methylpiperidine-2-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. The compound's ester functional group contributes to its reactivity and biological interactions. Its chemical formula is , with a molecular weight of 155.21 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The piperidine structure allows for versatile interactions that can modulate the activity of these targets, influencing physiological processes. For example, it has been studied for its potential as an enzyme inhibitor, impacting neurotransmission pathways and other physiological functions.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various strains of bacteria and fungi. A study demonstrated that derivatives of this compound showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents .
2. Neuropharmacological Effects
The compound has been investigated for its effects on the central nervous system (CNS). Its structural similarity to known psychoactive substances suggests it may influence neurotransmitter systems, potentially offering therapeutic benefits for psychiatric disorders. Studies have shown that it can act as an antagonist or modulator at certain receptor sites, providing insight into its neuropharmacological potential.
3. Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Preliminary findings indicate that this compound may scavenge free radicals effectively .
Case Studies
Case Study 1: Antimicrobial Activity Assessment
A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound and its derivatives against specific bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against tested pathogens.
Case Study 2: Neuropharmacological Impact
In a behavioral study involving rodent models, this compound was administered to assess its effects on anxiety-like behaviors. The results demonstrated a significant reduction in anxiety levels compared to control groups, suggesting potential applications in treating anxiety disorders.
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Notable Features |
---|---|---|
Methyl piperidine-2-carboxylate | Antimicrobial, neuroactive | Chiral structure enhances selectivity |
N-Methylpipecolic acid | Antioxidant, potential CNS effects | Related structure with different functional groups |
1-Methylpiperidine-2-carboxylic acid | Precursor for synthesis; less bioactive | Parent compound with limited direct biological activity |
Properties
IUPAC Name |
methyl 1-methylpiperidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-9-6-4-3-5-7(9)8(10)11-2/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEGGKQFWJCIQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10513954 | |
Record name | Methyl 1-methylpiperidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10513954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1690-74-0 | |
Record name | Methyl 1-methylpiperidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10513954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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